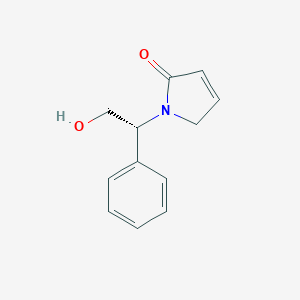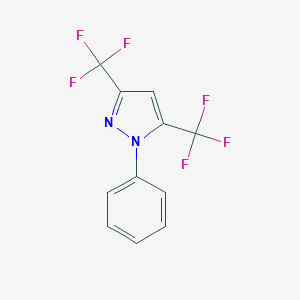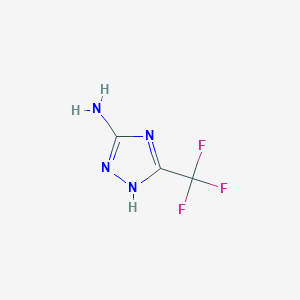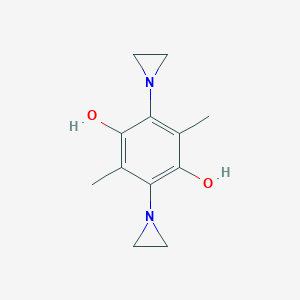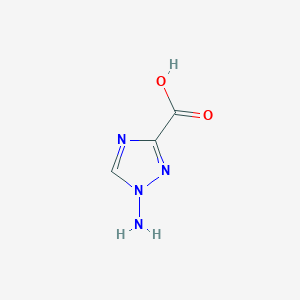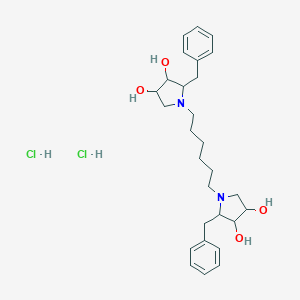
3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride, also known as PHP, is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. This compound is a derivative of the naturally occurring amino acid proline and has been shown to have a wide range of applications in various fields of research.
作用机制
3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride acts as a sigma-1 receptor agonist, which leads to the modulation of various signaling pathways in the body. It has been shown to increase the release of acetylcholine, dopamine, and serotonin, which are neurotransmitters involved in mood regulation and cognition. 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride has also been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
生化和生理效应
3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve memory and cognitive function in animal models, as well as reduce anxiety and depression-like behaviors. 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride has also been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain. Additionally, 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride has been shown to have a protective effect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the main advantages of using 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride in lab experiments is its high potency and selectivity for the sigma-1 receptor. This allows researchers to study the effects of sigma-1 receptor activation without interfering with other signaling pathways. However, one limitation of using 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride is its potential for off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride. One area of interest is its potential as a treatment for drug addiction. 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride has been shown to have a strong binding affinity for the dopamine transporter, which is involved in the rewarding effects of drugs of abuse. Another area of interest is the neuroprotective effects of 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride, which could have implications for the treatment of neurodegenerative diseases. Additionally, further research is needed to understand the long-term effects of 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride use and its potential for off-target effects.
Conclusion
In conclusion, 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. Its high potency and selectivity for the sigma-1 receptor make it a valuable tool for studying various physiological processes. Future research on 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride could have implications for the treatment of drug addiction and neurodegenerative diseases.
合成方法
The synthesis of 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride involves the reaction of proline with benzaldehyde and 1,6-hexanediamine in the presence of hydrochloric acid. The resulting product is then purified through recrystallization and converted into its dihydrochloride salt form. This method has been optimized to produce high yields of pure 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride, making it a popular choice for researchers.
科学研究应用
3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride has been widely used in scientific research due to its unique properties. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain, anxiety, and neuroprotection. 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride has also been shown to have a strong binding affinity for the dopamine transporter, making it a potential candidate for the treatment of drug addiction.
属性
CAS 编号 |
141839-02-3 |
|---|---|
产品名称 |
3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride |
分子式 |
C28H42Cl2N2O4 |
分子量 |
541.5 g/mol |
IUPAC 名称 |
2-benzyl-1-[6-(2-benzyl-3,4-dihydroxypyrrolidin-1-yl)hexyl]pyrrolidine-3,4-diol;dihydrochloride |
InChI |
InChI=1S/C28H40N2O4.2ClH/c31-25-19-29(23(27(25)33)17-21-11-5-3-6-12-21)15-9-1-2-10-16-30-20-26(32)28(34)24(30)18-22-13-7-4-8-14-22;;/h3-8,11-14,23-28,31-34H,1-2,9-10,15-20H2;2*1H |
InChI 键 |
NRKAFSROTVSRAX-UHFFFAOYSA-N |
SMILES |
C1C(C(C(N1CCCCCCN2CC(C(C2CC3=CC=CC=C3)O)O)CC4=CC=CC=C4)O)O.Cl.Cl |
规范 SMILES |
C1C(C(C(N1CCCCCCN2CC(C(C2CC3=CC=CC=C3)O)O)CC4=CC=CC=C4)O)O.Cl.Cl |
同义词 |
1,6-bis(3,4-dihydroxy-2-benzylpyrrolidine)hexane RS 59022-198 RS-59022-198 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



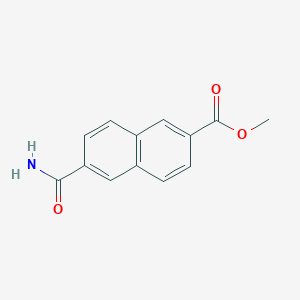
![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B119739.png)
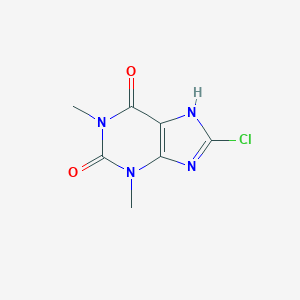
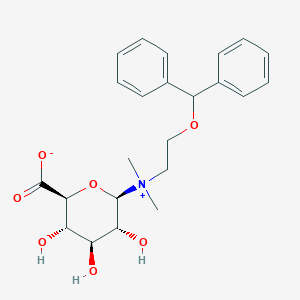
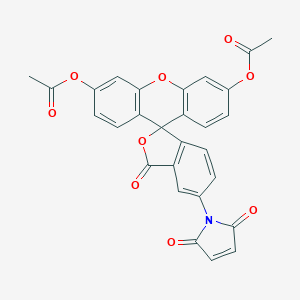
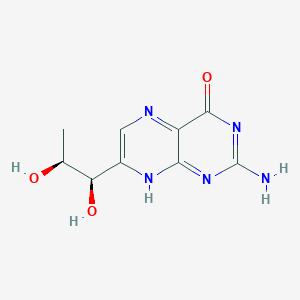
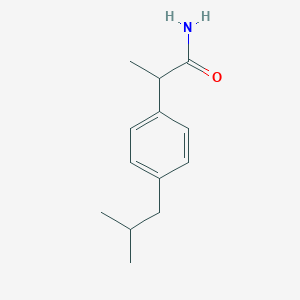
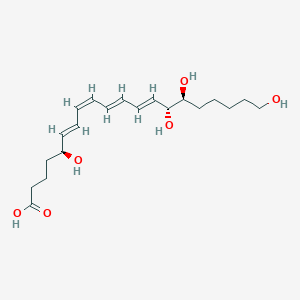
![7-Methyltetrazolo[1,5-c]pyrimidin-5-amine](/img/structure/B119770.png)
